molecular formula C14H11N3OS B2734573 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole CAS No. 1421263-79-7

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole

Cat. No.: B2734573
CAS No.: 1421263-79-7
M. Wt: 269.32
InChI Key: KZULLDYWHHCHNZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a heterocyclic compound that features a thiazole ring substituted with hydroxyphenyl, methyl, and pyrazinyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-chloropyrazine in the presence of a base such as sodium ethoxide to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyrazinyl ring can be reduced under specific conditions.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-(2-oxophenyl)-5-methyl-2-(2-pyrazinyl)-thiazole.

    Reduction: Formation of reduced pyrazinyl derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)-thiazole
  • 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrimidinyl)-thiazole

Uniqueness

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is unique due to the presence of the pyrazinyl group, which imparts distinct electronic and steric properties compared to its pyridyl and pyrimidinyl analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-13(10-4-2-3-5-12(10)18)17-14(19-9)11-8-15-6-7-16-11/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZULLDYWHHCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=NC=CN=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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